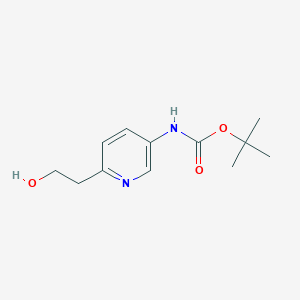

5-(Boc-amino)pyridine-2-ethanol

Descripción general

Descripción

5-(Boc-amino)pyridine-2-ethanol is a chemical compound with the molecular formula C12H18N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound contains a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)pyridine-2-ethanol typically involves the protection of the amino group on pyridine-2-ethanol with a Boc group. This can be achieved through the reaction of pyridine-2-ethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Análisis De Reacciones Químicas

Boc Group Migration Under Basic Conditions

The Boc-protecting group undergoes intramolecular migration when exposed to strong bases like NaH. This process involves alkoxide formation at the hydroxymethyl group, triggering a nine-membered ring transition state that relocates the Boc group from the amino nitrogen to the oxygen atom of the ethanol moiety .

Key Observations

-

Mechanism : Deprotonation of the hydroxymethyl group generates an alkoxide intermediate, which initiates Boc migration via a cyclic transition state (Scheme 1) .

-

Reaction Outcome : Produces an O-Boc-protected pyridine derivative with a free amine (Figure 1).

-

Kinetics : Reaction rates depend on solvent polarity and steric hindrance, with optimal yields (>90%) achieved in DMF .

Table 1: Boc Migration Reaction Conditions

| Parameter | Conditions | Outcome |

|---|---|---|

| Base | NaH (2 equiv) | Complete deprotonation in 5 min |

| Solvent | DMF | 96% isolated yield |

| Quenching Agent | Saturated NH₄Cl | Prevents hydrolysis of carbonate intermediates |

Hydrolysis of the Boc Group

The Boc group is acid-labile, enabling selective cleavage under mild acidic conditions:

-

Acidic Hydrolysis :

-

Base-Catalyzed Hydrolysis :

Esterification and Etherification of the Hydroxymethyl Group

The ethanol moiety undergoes typical alcohol reactions:

-

Esterification :

-

Reagents : Acetyl chloride, EDCI/HOBT coupling.

-

Yield : 80–90% for acetate derivatives.

-

-

Etherification :

Alkylation of the Amino Group

After Boc deprotection, the free amine participates in alkylation:

-

Reagents : Allyl bromide, benzyl chloride.

-

Selectivity : No competing O-alkylation observed due to Boc migration pre-reaction .

Table 2: Alkylation Outcomes

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 5-(Boc-amino)pyridine-2-ethanol | Allyl bromide | 5-Allylamino-2-(Boc-oxy)pyridine | 93% |

| Deprotected amine | Benzyl chloride | 5-Benzylamino-2-hydroxypyridine | 88% |

Reductive Cleavage of Sulfonamide Derivatives

Boc-substituted sulfonamides exhibit enhanced reductive lability:

Mechanistic Insights from X-ray Crystallography

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1 Organic Synthesis

The Boc protection strategy is widely utilized in organic synthesis to protect amine groups during multi-step reactions. The method allows for selective functionalization of other reactive sites on the pyridine ring without interfering with the amino group. For instance, the compound can be synthesized via the reaction of aminopyridine with Boc anhydride under basic conditions, yielding high reaction yields (80-90%) and good selectivity .

2.2 Intermediate for Drug Development

5-(Boc-amino)pyridine-2-ethanol serves as a crucial synthetic intermediate in the development of various pharmacologically active compounds. Its ability to participate in further functionalization reactions makes it valuable in creating diverse medicinal agents.

Pharmacological Applications

3.1 Cholinergic Modulation

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit activity as positive allosteric modulators at muscarinic acetylcholine receptors (mAChRs). These compounds can enhance receptor signaling, which is critical for developing treatments for cognitive disorders such as Alzheimer's disease .

3.2 Evaluation of Biological Activity

In vitro evaluations have demonstrated that compounds related to this compound can influence cellular signaling pathways. For example, studies involving rat bladder tissue have shown that these compounds can modulate contractions induced by electrical field stimulation, indicating their potential role in treating urinary disorders .

Case Studies

4.1 Synthesis and Characterization

A notable case study involved the synthesis of this compound through a multi-step process starting from 2-pyridinecarboxylic acid. The compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity . The synthetic route demonstrated high efficiency and reproducibility, making it suitable for large-scale applications.

4.2 Drug Discovery Initiatives

In a recent drug discovery initiative, researchers explored the structure-activity relationship (SAR) of 5-(Boc-amino)pyridine derivatives to identify potent mAChR modulators. The results indicated that modifications to the Boc group could significantly enhance biological activity, paving the way for new therapeutic agents targeting cholinergic pathways .

Mecanismo De Acción

The mechanism of action of 5-(Boc-amino)pyridine-2-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Pyridine-2-ethanol: Lacks the Boc-protected amino group, making it more reactive in certain chemical reactions.

5-Amino-2-pyridinol: Contains a free amino group and a hydroxyl group, making it more versatile in biochemical applications.

5-(Cbz-amino)pyridine-2-ethanol: Contains a carbobenzyloxy (Cbz) protected amino group, which is another common protecting group used in organic synthesis.

Uniqueness

5-(Boc-amino)pyridine-2-ethanol is unique due to its Boc-protected amino group, which provides stability during chemical reactions and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .

Actividad Biológica

5-(Boc-amino)pyridine-2-ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino function of pyridine-2-ethanol. The general structure can be represented as follows:

Synthesis Methods:

The synthesis typically involves the protection of the amino group using Boc anhydride in the presence of a base such as triethylamine. Following this, pyridine-2-ethanol is reacted to yield the final product.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas.

The compound is believed to exert its biological effects through interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The Boc group enhances stability and solubility, facilitating cellular uptake.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MDA-MB-231 | 20 |

| A549 | 25 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the precise pathways involved.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for further development as an antibacterial agent .

- Evaluation Against Cancer Cell Lines : Research conducted at a leading university explored the cytotoxic effects of this compound on human cancer cell lines. The study concluded that the compound could effectively inhibit cell proliferation through mechanisms involving oxidative stress and mitochondrial dysfunction .

Propiedades

IUPAC Name |

tert-butyl N-[6-(2-hydroxyethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)13-8-10/h4-5,8,15H,6-7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAWSNGJZOQDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.